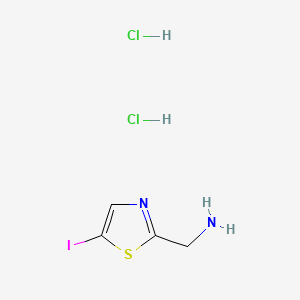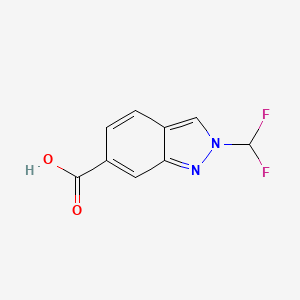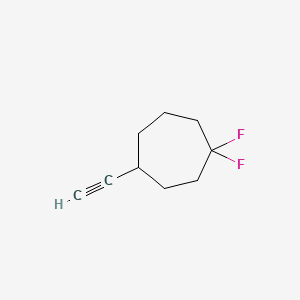
4-Ethynyl-1,1-difluorocycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,1-difluorocycloheptane is a fascinating compound in the realm of organic chemistry. It is a cycloalkane derivative with an ethynyl group and two fluorine atoms attached to the cycloheptane ring. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated cycloheptane derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-Ethynyl-1,1-difluorocycloheptane may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,1-difluorocycloheptane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
4-Ethynyl-1,1-difluorocycloheptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
4-Ethynyl-1,1-difluorocycloheptane can be compared with other similar compounds, such as:
4-Ethynyl-2-fluorocyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
4-Ethynyl-1,1-difluorocyclohexane: Similar structure but with a different ring size.
4-Ethynyl-2,2-difluorocycloheptane: Similar structure but with two fluorine atoms on different carbon atoms.
The uniqueness of this compound lies in its specific ring size and the positioning of the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H12F2 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4-ethynyl-1,1-difluorocycloheptane |
InChI |
InChI=1S/C9H12F2/c1-2-8-4-3-6-9(10,11)7-5-8/h1,8H,3-7H2 |
Clé InChI |
AGBHRRITCTWWQD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


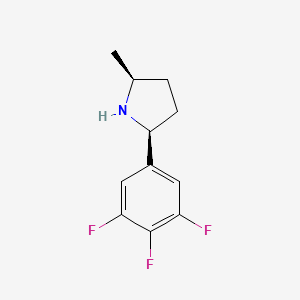
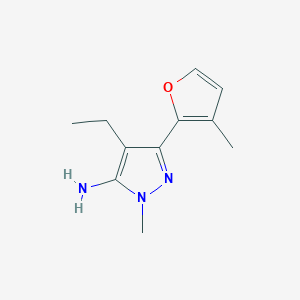
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
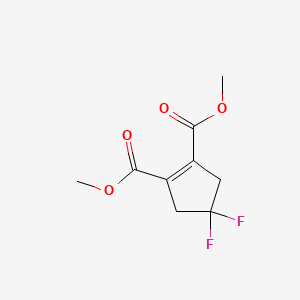
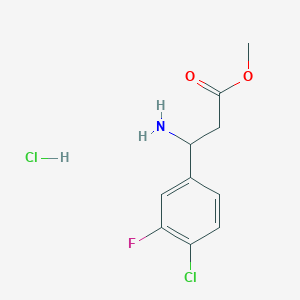

![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)
